2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine typically involves the formation of the imidazole ring followed by its fusion with the pyrimidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the imidazole ring, which can then be further reacted with a pyrimidine precursor to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The nitrogen atoms in the imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. The pyrimidine ring can interact with nucleic acids, influencing DNA and RNA processes. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
1H-Imidazol-2-yl-pyrimidine-4,6-diamines: These compounds have additional amino groups, enhancing their biological activity.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine is unique due to its specific ring structure, which allows for diverse chemical reactivity and biological interactions. Its dual-ring system provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-3H,4-5H2,(H,10,11) |
InChI Key |
SLQGAFBHWWCSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NC=CC=N2 |
Origin of Product |
United States |
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